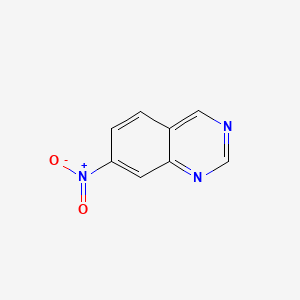
7-Nitroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Nitroquinazoline is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 7th position of the quinazoline ring imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.
作用机制
Target of Action
7-Nitroquinazoline, like other quinazoline derivatives, primarily targets Tyrosine Kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of cell functions such as cell signaling, growth, and division .
Mode of Action
It is known that quinazoline derivatives interact with their targets, leading to changes in the function of the target proteins . For instance, some quinazoline derivatives inhibit the activity of tyrosine kinases, disrupting the signaling pathways that regulate cell growth and division .
Biochemical Pathways
This compound likely affects the Shikimate Pathway , a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway is responsible for the biosynthesis of aromatic amino acids . Shikimate dehydrogenase (SDH), a key enzyme in this pathway, catalyzes the conversion of 3-dehydroshikimate to shikimate . Inhibition of SDH can disrupt the flow of metabolites along the shikimate pathway .
Result of Action
Given its potential role as a tyrosine kinase inhibitor, it may disrupt cell signaling pathways, leading to inhibited cell growth and division . This could potentially make this compound a candidate for anticancer therapy .
生化分析
Biochemical Properties
Quinazoline derivatives have been shown to interact with various enzymes and proteins . For instance, some quinazoline derivatives have been found to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling
Cellular Effects
Quinazoline derivatives have been shown to have significant effects on cellular processes . For example, some quinazoline derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms . For instance, some quinazoline derivatives have been found to inhibit tyrosine kinases, leading to changes in cell signaling pathways
Metabolic Pathways
For instance, some quinazoline derivatives have been found to inhibit the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroquinazoline typically involves the nitration of quinazoline derivatives. One common method is the nitration of 4-chloroquinazoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of by-products. The nitration process introduces a nitro group at the 7th position of the quinazoline ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
7-Nitroquinazoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: Although less common, the quinazoline ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 7-Aminoquinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation: Oxidized quinazoline derivatives.
科学研究应用
7-Nitroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.
Medicine: Investigated for its anticancer properties, especially in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
相似化合物的比较
Similar Compounds
4-Nitroquinazoline: Similar structure but with the nitro group at the 4th position.
6-Nitroquinazoline: Nitro group at the 6th position.
8-Nitroquinazoline: Nitro group at the 8th position.
Uniqueness
7-Nitroquinazoline is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The position of the nitro group can affect the compound’s ability to interact with molecular targets, making this compound distinct in its applications and effects compared to other nitroquinazoline derivatives.
属性
IUPAC Name |
7-nitroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYMOWJSENQTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879192.png)
![N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2879194.png)
![3-cinnamyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2879195.png)
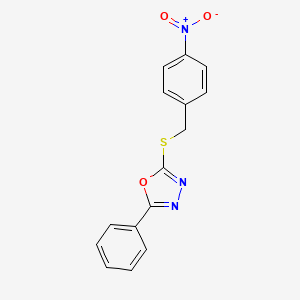
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)
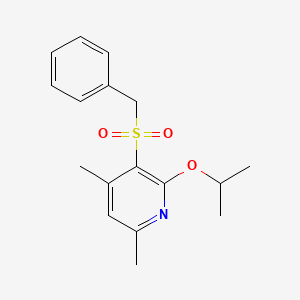
![4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2879204.png)
![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2879207.png)
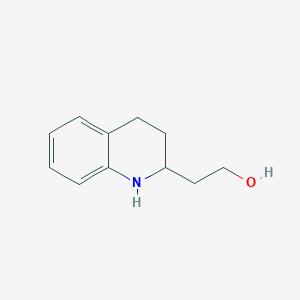
![N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2879212.png)
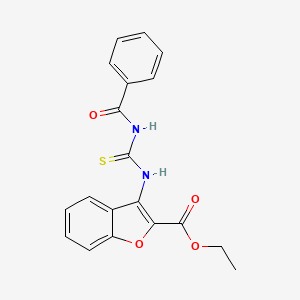
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide](/img/structure/B2879214.png)
